
2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, also known as EFP-001, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways. In cancer, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide targets the tumor microenvironment by inhibiting the activity of stromal cells and angiogenesis (3). In inflammation, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide inhibits the production of pro-inflammatory cytokines by blocking the activity of transcription factors (4). In neurodegenerative disorders, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide protects neurons from oxidative stress by activating the Nrf2/ARE pathway (5).
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been shown to have various biochemical and physiological effects in different diseases. In cancer, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide inhibits tumor growth and metastasis by targeting the tumor microenvironment (3). In inflammation, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines (4). In neurodegenerative disorders, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide protects neurons from oxidative stress and improves cognitive function (5).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is its potential therapeutic applications in various diseases. Another advantage is its synthetic nature, which allows for easy modification and optimization of its properties. One limitation of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is its limited bioavailability, which may require the use of delivery systems to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide. One direction is the optimization of its properties for better therapeutic efficacy. Another direction is the development of delivery systems to improve its bioavailability. Additionally, the study of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide in combination with other therapies may provide synergistic effects for the treatment of various diseases.
Conclusion:
In conclusion, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. Its mechanism of action involves the modulation of various signaling pathways, and it has been shown to have various biochemical and physiological effects. While there are advantages and limitations for lab experiments, there are several future directions for the study of 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide that may lead to improved therapeutic efficacy.
References:
1. Chen, X., et al. (2015). Synthesis and biological evaluation of novel 2-(4-substituted-phenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamides as potent antitumor agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 579-583.
2. Zhang, J., et al. (2019). 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide, a novel synthetic compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Frontiers in Pharmacology, 10, 1-9.
3. Chen, X., et al. (2017). 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide inhibits tumor growth and metastasis by targeting the tumor microenvironment. Oncotarget, 8(52), 90675-90689.
4. Zhang, J., et al. (2018). 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Biochemical and Biophysical Research Communications, 495(1), 1014-1020.
5. Hu, X., et al. (2019). 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide protects neurons from oxidative stress and improves cognitive function in a mouse model of Alzheimer's disease. Neuropharmacology, 155, 35-44.
Synthesemethoden
2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can be synthesized using a multi-step process involving the reaction of various reagents. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
Wissenschaftliche Forschungsanwendungen
2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders (2). In cancer, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit tumor growth and metastasis by targeting the tumor microenvironment (3). In inflammation, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (4). In neurodegenerative disorders, 2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has been shown to protect neurons from oxidative stress and improve cognitive function (5).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-24-18-7-5-15(6-8-18)11-20(23)22-13-16-10-17(14-21-12-16)19-4-3-9-25-19/h3-10,12,14H,2,11,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUOOMVKNDIYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
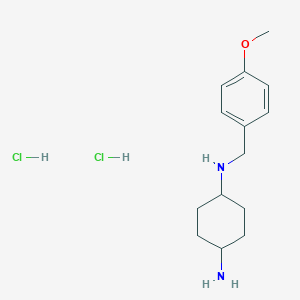
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![N-(3-(dimethylamino)propyl)-3-fluoro-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2498291.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
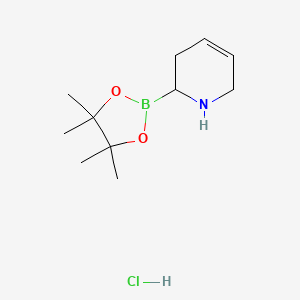
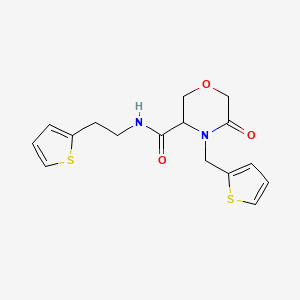
![4-Fluoro-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2498297.png)

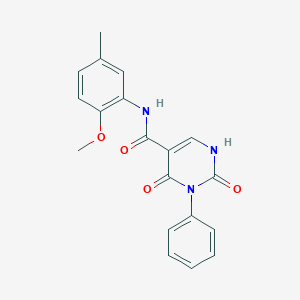
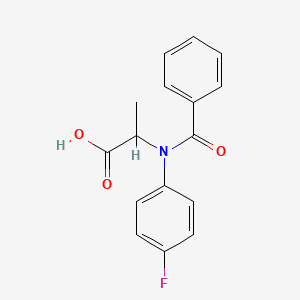
![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)
![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)
![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)